molecular formula C18H30N2O B2520007 N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide CAS No. 1808517-49-8

N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide

Cat. No. B2520007
CAS RN: 1808517-49-8
M. Wt: 290.451
InChI Key: USVPQCTXTZMMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide, commonly known as CT-3, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the 1970s by Roger Adams and his team at the University of Illinois. CT-3 has gained attention in recent years due to its potential therapeutic applications in various fields of medicine.

Mechanism of Action

The exact mechanism of action of CT-3 is not fully understood. However, it is believed to interact with the endocannabinoid system, which is involved in regulating various physiological processes, including pain, inflammation, and immune response. CT-3 has been shown to bind to CB2 receptors, which are primarily found in immune cells and are involved in regulating immune function.
Biochemical and physiological effects:
CT-3 has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CT-3 has been shown to modulate immune function by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of CT-3 is its specificity for CB2 receptors, which are primarily found in immune cells. This makes it a potentially useful tool for studying the role of CB2 receptors in immune function. However, one of the limitations of CT-3 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on CT-3. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. CT-3 has also been shown to have antitumor properties, and further research could explore its potential use in cancer therapy. Additionally, there is interest in developing more water-soluble derivatives of CT-3, which could improve its bioavailability and make it easier to administer in vivo.
Conclusion:
In conclusion, CT-3 is a synthetic compound with potential therapeutic applications in various fields of medicine. Its specificity for CB2 receptors makes it a potentially useful tool for studying the role of these receptors in immune function. CT-3 has been shown to have anti-inflammatory, analgesic, and antitumor properties, and further research could explore its potential use in the treatment of autoimmune diseases and cancer.

Synthesis Methods

The synthesis of CT-3 involves the reaction of 1-cyanocyclohexane with 3,3,5-trimethylcyclohexanone in the presence of sodium hydride and acetic anhydride. The reaction leads to the formation of CT-3, which is then purified by column chromatography.

Scientific Research Applications

CT-3 has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. CT-3 has also been studied for its potential use in the treatment of multiple sclerosis, epilepsy, and other neurological disorders.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-14-9-15(12-17(2,3)11-14)10-16(21)20-18(13-19)7-5-4-6-8-18/h14-15H,4-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVPQCTXTZMMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)CC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-(3,3,5-trimethylcyclohexyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.